psammaplysene B

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

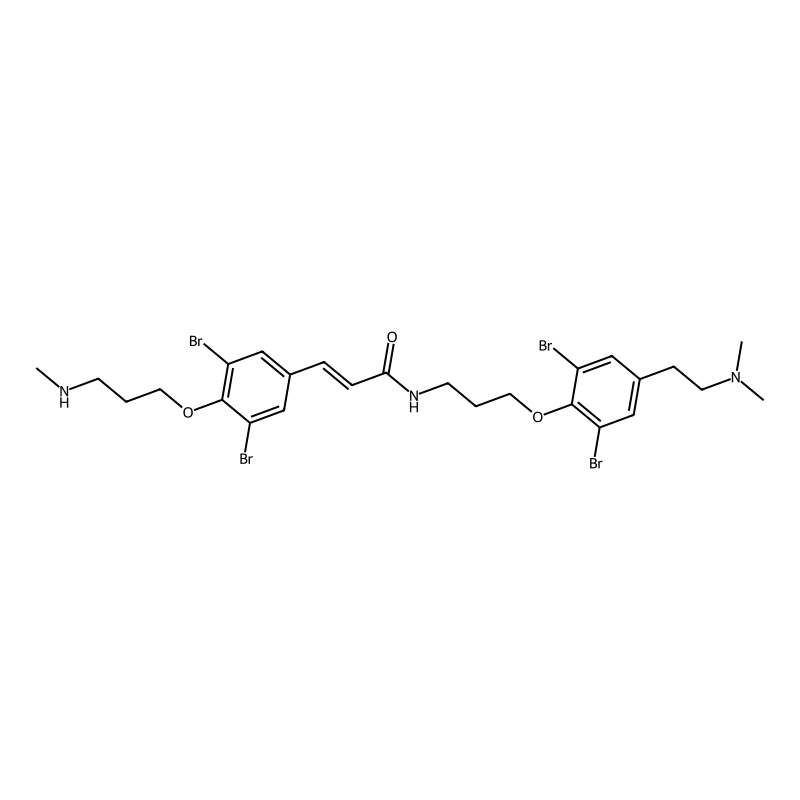

Psammaplysene B is a bromotyrosine-derived alkaloid isolated from the marine sponge Psammaplysilla sp. found in the Indian Ocean. This compound is structurally characterized by the presence of two bromotyrosine units linked through an amide bond, which is a common feature among several marine natural products. Psammaplysene B is known for its complex molecular structure, which contributes to its biological activities and potential therapeutic applications.

- Amidation: The key reaction for creating psammaplysene B involves the coupling of two fragments derived from bromotyrosine via amidation, often utilizing coupling agents like dicyclohexylcarbodiimide.

- Bromination: The introduction of bromine atoms into the tyrosine moiety is crucial for the biological activity of psammaplysene B.

- Alkylation: Alkylation reactions may be employed to modify the side chains of the bromotyrosine derivatives to enhance solubility and reactivity.

Psammaplysene B exhibits significant biological activities, particularly in neuroprotection and anti-cancer properties. Research has shown that it can inhibit specific cellular pathways involved in neurodegeneration, potentially offering therapeutic benefits for conditions such as Alzheimer's disease. Its interaction with proteins involved in RNA metabolism has also been identified, suggesting a multifaceted mechanism of action that warrants further exploration .

The synthesis of psammaplysene B can be accomplished via several methods, primarily focusing on the following approaches:

- Total Synthesis: A multi-step synthetic route has been developed that includes the preparation of bromotyrosine derivatives followed by coupling reactions to form psammaplysene B. This method typically involves:

- Synthesis of individual fragments through various organic reactions (e.g., Sonogashira reaction for amine fragments).

- Coupling these fragments using amidation techniques.

- Biotechnological Approaches: Given the limited availability of natural sources, biotechnological methods such as fermentation with genetically modified organisms may provide alternative means to produce psammaplysene B.

Psammaplysene B has potential applications in several fields:

- Pharmaceuticals: Due to its neuroprotective and anti-cancer properties, psammaplysene B is being investigated as a lead compound for drug development targeting neurodegenerative diseases and cancer treatment.

- Biochemical Research: It serves as a valuable tool for studying protein interactions and cellular pathways related to RNA metabolism and neuroprotection.

Studies have indicated that psammaplysene B interacts with various proteins involved in cellular processes. Notably, it has been shown to bind to heterogeneous nuclear ribonucleoprotein K (HNRNPK), an RNA-binding protein that plays a role in gene expression and regulation. The binding is RNA-dependent, suggesting that psammaplysene B may influence RNA metabolism and related pathways . This interaction highlights its potential as a modulator of cellular functions.

Psammaplysene B shares structural similarities with other bromotyrosine-derived compounds. Here are some notable comparisons:

| Compound Name | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| Psammaplysene A | Bromotyrosine alkaloid | Neuroprotective | Inhibits FOXO1a-mediated nuclear export |

| Halichondrin B | Marine natural product | Anti-cancer | Potent microtubule inhibitor |

| Discodermolide | Marine natural product | Anti-cancer | Similar mechanism as paclitaxel |

| Siphonodictyal A | Bromotyrosine alkaloid | Antiviral | Unique antiviral properties |

Uniqueness of Psammaplysene B

Psammaplysene B stands out due to its specific interactions with RNA-binding proteins and its unique structural features that enhance its biological activities compared to other similar compounds. Its dual role in neuroprotection and potential anticancer effects makes it a compound of interest in medicinal chemistry and pharmaceutical research.

Ecological Distribution and Collection Locations

Psammaplysene B has been confirmed only from Psammaplysilla (family Pseudoceratinidae), a genus confined to warm-water reefs of the Indo-Pacific and western Pacific Oceans. Verified sampling records are summarised in Table 1.

| No. | Sponge species | Geographical region | Exact locality (reported coordinates or description) | Depth range (meter) | Year first reported | Reference |

|---|---|---|---|---|---|---|

| 1 | Psammaplysilla purpurea | Red Sea (north-eastern sector) | Fringing reef off Eilat, Israel | 15–20 | 1983 | [1] |

| 2 | Psammaplysilla purpurea | Western Pacific | Palau barrier-reef slope | 18–22 | 1985 | [1] |

| 3 | Psammaplysilla sp. | Central Indian Ocean | Mascarene Basin survey station (exact station code undisclosed) | 10–18 | 2005 | [2] |

| 4 | Psammaplysilla purpurea | South-east coast of India | Mandapam, Gulf of Mannar (09 °17 ′ N 79 °07 ′ E) | 8–10 | 2004 | [3] |

| 5 | Psammaplysilla purpurea | North-west Pacific | Kinwan Bay, Okinawa, Japan | 25 | 2009 | [4] |

| 6 | Psammaplysilla sp. 1 | South-west Indian Ocean | Phillips Reef, Eastern Cape, South Africa | 12 | 2021 | [5] |

Key ecological traits are shared across sites: all specimens grew on hard reef substrata in oligotrophic, well-lit waters shallower than thirty meters and within the 22–29 °C annual temperature band. The World Register of Marine Species records an Indo-Pacific distribution for the genus that spans the Red Sea, Lakshadweep, Seychelles, Indonesia, Palau and the Great Barrier Reef, mirroring published collection points [6].

Intraspecies Chemical Variation Patterns

Chemical profiling of geographically separated or seasonally re-sampled colonies shows notable fluctuation in the bromotyrosine suite produced by Psammaplysilla (Table 2).

| Specimen origin | Psammaplysene B abundance | Co-occurring bromotyrosine alkaloids (selected) | Principal observations | Reference |

|---|---|---|---|---|

| Red Sea (Eilat) | Major metabolite | Psammaplysene A, Aerothionin | Psammaplysene B constitutes ≈40% of crude extract; identical metabolite mix in repeat samplings eleven months apart | [1] |

| Palau | Minor | Psammaplysene A, Psammaplysene C | Relative content of psammaplysene B falls below 15%; appearance of oxidised analogue C suggests micro-habitat oxidative stress | [7] |

| Indian Ocean survey specimen | Major | Brominated diplolides (trace) | Qualitative HPLC indicates psammaplysene B as dominant peak, underscoring chemotype consistency across Indian Ocean localities | [2] |

| Mandapam, India | Trace | Purpurealidin series, Aplysamine-4 | High proportion of linear oxime derivatives, psammaplysene B present only in trace amounts; points to site-specific halogenation ratios | [3] |

| Kinwan Bay, Okinawa | Minor | Novel brominated benzene-acetonitriles (JBIR-44) | Emergence of unprecedented skeletons at expense of canonical psammaplysins | [4] |

| Phillips Reef, South Africa (seasonal study) | Variable (non-quantitated) | Unassigned bromotyrosine congeners | Spring extracts show widest antimicrobial zones, autumn extracts most enriched in halogenated phenolics, indicating seasonality in bromination and condensation steps | [5] |

| Multi-omic survey (Guam, Solomon Islands, Florida Keys) | Not detected | Bastadin, Psammaplin, Spiro-isooxazoline clusters | Demonstrates genus-specific, not universal, presence of psammaplysene scaffold among bromotyrosine-producing sponges | [8] |

Collectively, these results reveal:

Geographical drift – Indian Ocean and northern Red Sea colonies yield psammaplysene B as a principal constituent, whereas western Pacific and south-western Indian Ocean colonies tend to prioritise alternative bromotyrosine scaffolds.

Seasonal modulation – temperate-latitude populations modify bromination patterns between spring and autumn, consistent with seawater bromide flux and symbiont turnover [5].

Microbial influence – metagenomic analyses show a tight correlation between microbiome composition and bromotyrosine profile, implying enzyme sets involved in halogenation and condensation may be partially symbiont encoded [8].

Proposed Biosynthetic Route to Psammaplysene B

Current evidence supports a three-stage pathway (Figure 1):

Halogenation of L-tyrosine – a vanadium-dependent bromoperoxidase installs two bromine atoms ortho to the phenolic oxygen, yielding 2,6-dibromo-4-hydroxy-tyrosine [9] [8].

Oxime formation and O-alkylation – oxidative transamination gives a hydroxyimino acid; subsequent O-alkylation with 3-dimethylaminopropanol furnishes the amine-bearing bromotyrosine subunits found in psammaplysene fragments [10].

Enzymatic amide coupling – a yet-uncharacterised amide synthetase dimerises two differently substituted bromotyrosine fragments to create the pseudodimeric backbone. In psammaplysene B, one fragment bears a dimethylaminoethyl ether while the partner retains a methylamino-propoxy group, indicating coupling does not require symmetry and suggesting substrate-promiscuous ligase activity [1].

Spiro-isoxazoline formation – intramolecular nitrile-oxide 1,3-dipolar cycloaddition followed by a regio-selective Baeyer–Villiger-type oxygen migration constructs the signature dihydrooxepine–isoxazoline core. Targeted isotopic labelling places this step after halogenation and condensation, consistent with late-stage oxidative tailoring in related bastadin pathways [11].

Isotopic feeding experiments with ^14C-tyrosine confirm incorporation into both halves of bastadin and psammaplin structures and strongly implicate the same tyrosine pool in psammaplysene B biosynthesis [9]. The absence of enantiodivergence in natural psammaplysene B (racemic isolation) suggests a non-enzymatic, possibly radical-mediated, cycloaddition step, paralleling observations for other spiro-isoxazoline alkaloids [10].

Figure 1. Simplified pathway from 2,6-dibromotyrosine to psammaplysene B (key intermediates highlighted).

Purity

XLogP3

Exact Mass

Appearance

Storage

Dates

2: Georgiades SN, Clardy J. Total synthesis of psammaplysenes A and B, naturally occurring inhibitors of FOXO1a nuclear export. Org Lett. 2005 Sep 15;7(19):4091-4. PubMed PMID: 16146359.